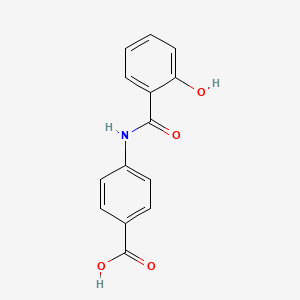

P-Salicylamidobenzoic acid

Description

Contextualization within Amide-Containing Benzoic Acid Derivatives in Chemical Sciences

P-Salicylamidobenzoic acid, chemically known as 4-(2-hydroxybenzamido)benzoic acid, is a member of the broad class of amide-containing benzoic acid derivatives. This class of compounds is characterized by a benzoic acid core structure linked to another moiety via an amide bond. The amide functional group is exceptionally stable and is a fundamental component of proteins, known as a peptide bond in that context. nih.gov Its presence in a molecule can confer favorable properties, including structural rigidity and the capacity for hydrogen bonding. nih.gov

Derivatives of benzoic acid are ubiquitous in medicinal chemistry and materials science. The combination of a carboxylic acid and an amide group on a benzene (B151609) ring system creates a scaffold that is ripe for chemical modification and has been explored for a wide range of applications. For instance, aromatic polyamides, which share the amide-aromatic ring feature, are the basis for high-strength materials. globalresearchonline.net In the pharmaceutical realm, derivatives of p-aminobenzoic acid (PABA) are a well-established class of therapeutic agents. brieflands.com The strategic combination of the salicylamide (B354443) moiety with the p-aminobenzoic acid structure in this compound creates a hybrid molecule that is of significant interest for exploring new biological activities.

Historical Overview of Related Amide and Carboxylic Acid Compounds in Academic Literature

The parent structures of this compound have a rich history in academic and industrial research. Salicylic (B10762653) acid, a naturally occurring phenolic acid, has been used for its medicinal properties for centuries. nih.gov Its synthetic derivative, acetylsalicylic acid (Aspirin), first produced by Felix Hoffmann at Bayer in 1897, revolutionized medicine and became the first non-steroidal anti-inflammatory drug (NSAID). nih.govresearchgate.net The discovery of its mechanism of action—the inhibition of prostaglandin (B15479496) synthesis—by John Vane in the 1970s was a landmark in pharmacology and spurred the development of a multitude of other NSAIDs. nih.gov

The other key component, p-aminobenzoic acid (PABA), was identified as a chemical compound in 1863 and has been recognized for its vitamin-like properties since 1939. brieflands.com It is a crucial building block in the synthesis of folate by many organisms and has been a foundational structure for the development of sulfonamide antibiotics and local anesthetics. brieflands.com The history of these parent molecules demonstrates the profound impact that substituted benzoic acids and amides have had on science and medicine, providing a strong historical precedent for the investigation of new derivatives like this compound.

Rationale for Dedicated Research on this compound

The primary rationale for investigating this compound stems from the diverse and potent biological activities associated with its constituent parts. Salicylamide (2-hydroxybenzamide) and its derivatives are known to exhibit a wide spectrum of pharmacological effects, including antiviral, antimicrobial, anticancer, and anthelmintic properties. nih.govnih.gov For example, niclosamide, a chlorinated salicylanilide, is an FDA-approved anthelmintic that has been repurposed and investigated for its potent activity against viruses and cancer.

By covalently linking the salicylamide pharmacophore to a p-aminobenzoic acid backbone, researchers aim to create a novel molecular entity with potentially synergistic or unique biological activities. The p-aminobenzoic acid portion can modulate the molecule's pharmacokinetic properties and may interact with different biological targets. Research into closely related isomers, such as 2-hydroxy-4-(2-hydroxybenzamido)benzoic acid, has focused on their potential as antioxidants and enzyme inhibitors. This suggests that this compound is a promising candidate for evaluation against a range of biological targets, including those relevant to inflammation, microbial infections, and cancer.

Defined Research Objectives and Scope of Investigation

The investigation into this compound is guided by a clear set of research objectives. The primary goals are to:

Develop Efficient Synthesis: Establish a reliable and efficient synthetic route to produce high-purity this compound. This typically involves the reaction of a salicylic acid derivative with p-aminobenzoic acid to form the characteristic amide bond. nih.gov

Full Chemical Characterization: Thoroughly characterize the synthesized compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its molecular structure and purity.

Biological Screening: Conduct comprehensive in vitro screening to evaluate the compound's biological activity across a range of assays. Based on the activities of its parent structures, key areas of investigation would include its potential as an anti-inflammatory, antimicrobial (antibacterial and antifungal), antiviral, and anticancer agent. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of related analogs to understand the relationship between the chemical structure and the observed biological activity. This provides insight into which parts of the molecule are essential for its effects.

The scope of the investigation is strictly focused on the chemical synthesis and preclinical biological evaluation of the compound itself, without extending to clinical dosage or safety profiling.

Detailed Research Findings

While specific, published research focusing exclusively on the synthesis and biological activity of this compound (4-(2-hydroxybenzamido)benzoic acid) is limited in the public domain, the general methods for its synthesis and the expected biological activities can be inferred from extensive literature on related compounds.

The synthesis would likely proceed via a standard amide coupling reaction. One common method involves activating the carboxylic acid group of salicylic acid (or a protected version) to form a more reactive intermediate, such as an acyl chloride. This intermediate would then be reacted with the amino group of p-aminobenzoic acid to form the amide linkage. Studies on similar molecules, like 4-benzamidobenzoic acid hydrazide derivatives, utilize such standard transformations. nih.gov

The anticipated research findings would focus on the biological evaluation of the compound. For example, studies on other salicylamide derivatives have shown potent inhibitory effects on various enzymes and biological pathways. Recent research highlights the potential of salicylamides as potent inhibitors of the Hepatitis B virus (HBV) by mechanisms such as disrupting capsid formation. Furthermore, a comprehensive review of p-hydroxybenzoic acid and its derivatives points to a wide array of activities including antimicrobial, anti-inflammatory, antioxidant, and hypoglycemic effects. nih.gov It is hypothesized that this compound could exhibit a unique profile combining these activities. Research on an isomer, 2-hydroxy-4-(2-hydroxybenzamido)benzoic acid, has shown it to possess antioxidant and acetylcholinesterase inhibitory properties, providing a strong basis for investigating similar activities in the para-isomer.

Data Tables

Table 1: Physicochemical Properties of Related Compounds

This table presents computed data for compounds structurally related to this compound, providing context for its expected properties.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |

| Salicylic Acid | C₇H₆O₃ | 138.12 | 2.2 | 2 | 3 |

| p-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | 0.8 | 2 | 2 |

| 4-Hydroxy-2-((2-hydroxybenzoyl)amino)benzoic acid | C₁₄H₁₁NO₅ | 273.24 | 3.5 | 4 | 5 |

Data sourced from PubChem.

Structure

3D Structure

Properties

CAS No. |

5344-07-0 |

|---|---|

Molecular Formula |

C14H11NO4 |

Molecular Weight |

257.24 g/mol |

IUPAC Name |

4-[(2-hydroxybenzoyl)amino]benzoic acid |

InChI |

InChI=1S/C14H11NO4/c16-12-4-2-1-3-11(12)13(17)15-10-7-5-9(6-8-10)14(18)19/h1-8,16H,(H,15,17)(H,18,19) |

InChI Key |

IBZSQWHMOFFVEG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for P Salicylamidobenzoic Acid

Retrosynthetic Analysis and Strategic Disconnection Pathways

Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally breaking down a target molecule into simpler, commercially available starting materials. For p-Salicylamidobenzoic acid, the most logical disconnection lies at the amide bond, which is the key linkage connecting the two aromatic rings.

This primary disconnection cleaves the molecule into two readily available precursors: salicylic (B10762653) acid and p-aminobenzoic acid. This approach is strategically sound as it simplifies the synthesis to a single amide bond formation step. The forward synthesis would then involve the coupling of the carboxylic acid group of salicylic acid with the amino group of p-aminobenzoic acid.

Alternative, less direct disconnection pathways could be envisioned, such as those involving the formation of the aromatic rings or the introduction of the functional groups at later stages. However, these would invariably lead to longer and more complex synthetic sequences, making the direct amidation pathway the most efficient and practical approach.

Classical Synthetic Routes

The classical synthesis of this compound primarily revolves around the formation of the amide bond between salicylic acid and p-aminobenzoic acid. This can be achieved through various amidation reactions and peptide coupling strategies, often necessitating the use of protecting groups to prevent unwanted side reactions.

The direct amidation of a carboxylic acid and an amine is often challenging due to the formation of a stable ammonium carboxylate salt. To overcome this, the carboxylic acid group of salicylic acid must be "activated" to make it more susceptible to nucleophilic attack by the amino group of p-aminobenzoic acid.

Several peptide coupling reagents have been developed for this purpose, facilitating amide bond formation under mild conditions and with high yields. These reagents work by converting the carboxylic acid into a more reactive intermediate. Some commonly employed peptide coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To minimize side reactions and racemization (if chiral centers were present), additives like 1-hydroxybenzotriazole (HOBt) are often used in conjunction with carbodiimides.

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient coupling agents. They generate activated benzotriazolyl esters, which are very reactive towards amines.

Uronium/Aminium Salts: Reagents like O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) are also popular choices for their high efficiency and rapid reaction times.

The choice of coupling reagent can depend on factors such as the scale of the reaction, the desired purity of the product, and the presence of other functional groups in the molecule.

| Coupling Reagent | Abbreviation | Activating Group | Key Features |

|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | O-acylisourea | Inexpensive, but the dicyclohexylurea (DCU) byproduct can be difficult to remove. |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | EDC | O-acylisourea | Water-soluble byproduct, facilitating easier purification. |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Benzotriazolyl ester | Highly efficient, but produces carcinogenic HMPA as a byproduct. |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Benzotriazolyl ester | A safer alternative to BOP with similar reactivity. |

| O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | HBTU | Benzotriazolyl ester | Widely used, efficient, and relatively low cost. |

| O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | HATU | 7-Azabenzotriazolyl ester | Highly reactive, particularly useful for sterically hindered couplings. |

In the context of synthesizing this compound from salicylic acid and p-aminobenzoic acid, the carboxylic acid functionality is already present in both starting materials. However, in a more complex synthesis where the carboxylic acid group might be introduced at a later stage, several methods could be employed.

One common strategy is the hydrolysis of an ester. nih.gov Esters can be hydrolyzed to their corresponding carboxylic acids under either acidic or basic conditions. nih.gov For instance, if the synthesis started with a methyl or ethyl ester of p-aminobenzoic acid, a final hydrolysis step would be required to yield the desired product. Basic hydrolysis, often referred to as saponification, is typically irreversible and often preferred for its high yields. miracosta.edu

Alternatively, a carboxylic acid can be formed through the oxidation of a primary alcohol or an aldehyde. rsc.org Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid can effectively convert a benzylic alcohol or aldehyde to a carboxylic acid. rsc.org

Protecting groups are temporarily introduced into a molecule to mask a reactive functional group, preventing it from participating in a chemical reaction at an undesired stage. In the synthesis of this compound, both starting materials contain multiple reactive functional groups: salicylic acid has a carboxylic acid and a phenolic hydroxyl group, while p-aminobenzoic acid has a carboxylic acid and an amino group.

To ensure the selective formation of the desired amide bond between the carboxylic acid of salicylic acid and the amino group of p-aminobenzoic acid, protecting groups may be necessary. For instance, the carboxylic acid of p-aminobenzoic acid could be protected as an ester (e.g., a methyl or ethyl ester) to prevent it from reacting with another molecule of p-aminobenzoic acid or with an activated salicylic acid. Similarly, the phenolic hydroxyl group of salicylic acid could be protected to avoid its acylation.

Common protecting groups for carboxylic acids include methyl, ethyl, and benzyl esters, which can be removed by hydrolysis under basic or acidic conditions, or by hydrogenolysis for benzyl esters. Protecting groups for phenols include ethers like methyl or benzyl ethers. The choice of protecting group depends on its stability to the reaction conditions used for the amide coupling and the ease of its removal in the final step. An effective protecting group strategy involves a protection step, the main reaction, and a deprotection step, all proceeding with high yields.

Green Chemistry Approaches to Synthesis

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, green chemistry principles can be applied to make the process more environmentally benign.

One of the key principles of green chemistry is the use of safer solvents or the elimination of solvents altogether. Many classical amidation reactions are carried out in organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), which can be toxic and environmentally harmful.

Research into greener amidation methods has explored solvent-free conditions or the use of water as a reaction medium. For instance, a study on the direct amidation of carboxylic acids with amines demonstrated the use of silica gel as a solid support and catalyst, often under solvent-free conditions or with minimal solvent. In a specific example analogous to the synthesis of this compound, the reaction of salicylic acid with benzylamine was carried out under these greener conditions.

| Carboxylic Acid | Amine | Catalyst/Support | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Salicylic Acid | Benzylamine | Silica Gel | Solvent-free, heat | 69 |

The use of aqueous reaction media is another attractive green alternative. While the solubility of organic reactants in water can be a challenge, the development of water-soluble catalysts and surfactants can facilitate reactions in aqueous environments. The synthesis of salicylic acid itself has been explored using water as a solvent, highlighting the potential for greener routes to the starting materials as well.

Furthermore, the use of catalysts derived from renewable resources, such as salicylic acid itself acting as a catalyst in some reactions, is an area of active research. The optimization of reaction conditions to minimize energy consumption, for example by using microwave irradiation to reduce reaction times, also aligns with the principles of green chemistry.

Compound Names

| Compound Name |

|---|

| This compound |

| Salicylic acid |

| p-Aminobenzoic acid |

| Dicyclohexylcarbodiimide (DCC) |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) |

| 1-Hydroxybenzotriazole (HOBt) |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) |

| O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) |

| O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) |

| Potassium permanganate |

| Dichloromethane (DCM) |

| Dimethylformamide (DMF) |

| Benzylamine |

Biocatalytic and Organocatalytic Synthesis Pathways

While specific literature on the biocatalytic and organocatalytic synthesis of this compound is not extensively documented, analogous enzymatic and organocatalytic reactions provide a strong basis for developing these greener synthetic alternatives.

Biocatalytic Synthesis:

Enzymes, particularly hydrolases like lipases and aminoacylases, are promising catalysts for the formation of the amide bond in this compound. nih.gov These enzymes offer high selectivity and operate under mild reaction conditions, reducing the need for harsh chemicals and protecting groups. nih.gov

One potential biocatalytic route involves the amidation of a salicylic acid derivative with p-aminobenzoic acid. This can be achieved through:

Direct Aminolysis: Utilizing a lipase to catalyze the reaction between a salicylic acid ester (e.g., methyl salicylate) and p-aminobenzoic acid. Lipases can activate the carboxylic acid ester, facilitating the nucleophilic attack by the amino group of p-aminobenzoic acid. nih.gov

Two-Step Enzymatic Cascade: An initial enzymatic activation of salicylic acid, for instance, using a CoA ligase to form a reactive thioester, followed by an N-acetyltransferase-catalyzed reaction with p-aminobenzoic acid. mdpi.com

These biocatalytic approaches are advantageous as they often proceed in aqueous or solvent-free systems, aligning with the principles of green chemistry. nih.gov

Organocatalytic Synthesis:

Organocatalysis presents another avenue for the synthesis of this compound, avoiding the use of metal catalysts. Boron-based catalysts, such as boric acid and its derivatives, have been shown to effectively promote the direct amidation of carboxylic acids and amines. researchgate.netorganic-chemistry.org

A plausible organocatalytic pathway would involve the direct coupling of salicylic acid and p-aminobenzoic acid in the presence of an organocatalyst. The catalyst would activate the carboxylic acid group of salicylic acid, making it more susceptible to nucleophilic attack by the amine. This method offers operational simplicity and can often be performed under mild conditions with minimal racemization if chiral centers are present. organic-chemistry.org

Optimization of Reaction Parameters for Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. The following subsections discuss the key parameters that influence the reaction progression.

Temperature and pressure are critical factors in the synthesis of amides. In conventional synthesis, which may involve the reaction of a salicylic acid ester with an amine, elevated temperatures are often required to drive the reaction forward. google.com

| Parameter | Influence on Reaction | Typical Range |

| Temperature | Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts and degradation of the product. An optimal temperature balances reaction speed and selectivity. For the synthesis of related salicylamides, temperatures in the range of 30-70°C have been reported. google.com | 30 - 100 °C |

| Pressure | For reactions involving volatile reactants like ammonia, superatmospheric pressure can be employed to maintain the concentration of the reactant in the reaction mixture and enhance the reaction rate. google.com For non-volatile reactants, the reaction is typically carried out at atmospheric pressure. | Atmospheric to 100 psi |

The data in this table is illustrative and based on general principles and analogous reactions. Specific optimization for this compound synthesis is required.

The molar ratio of reactants and the concentration of the catalyst significantly impact the reaction equilibrium and rate.

| Component | Effect of Stoichiometry | General Recommendation |

| Reactants | An excess of one reactant, typically the less expensive or more volatile one, can be used to shift the reaction equilibrium towards the product side and ensure complete conversion of the limiting reactant. | 1:1 to 1:1.5 molar ratio of salicylic acid derivative to p-aminobenzoic acid |

| Catalyst | The catalyst loading needs to be optimized to achieve a desirable reaction rate without causing unwanted side reactions or complicating the purification process. | 0.1 - 10 mol% depending on the catalyst |

The data in this table is illustrative and based on general principles and analogous reactions. Specific optimization for this compound synthesis is required.

The duration of the reaction and the method of product isolation are key to achieving high yield and purity.

Reaction Time: The reaction should be monitored to determine the point of maximum product formation and minimize the formation of degradation products. Reaction times can vary from a few hours to over 24 hours depending on the other reaction parameters. scielo.br

Isolation Strategy: Upon completion, the reaction mixture needs to be worked up to isolate the this compound. This typically involves:

Removal of the catalyst by filtration.

Neutralization of any acidic or basic components.

Extraction of the product into an organic solvent.

Washing the organic phase to remove impurities.

Drying and evaporation of the solvent to obtain the crude product. lookchem.com

Advanced Purification and Isolation Techniques

To obtain high-purity this compound, advanced purification techniques are often necessary.

Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For amides, polar solvents like ethanol, acetone, or acetonitrile are often suitable. researchgate.net

Chromatography: Column chromatography is a versatile technique for separating the desired product from unreacted starting materials and byproducts. Different types of chromatography can be employed:

Normal-phase chromatography: Using a polar stationary phase (e.g., silica gel) and a non-polar mobile phase.

Reverse-phase chromatography: Using a non-polar stationary phase and a polar mobile phase. google.com

Acid-Base Extraction: Since this compound contains both a carboxylic acid and a phenolic hydroxyl group, its solubility can be manipulated by changing the pH of the aqueous solution. This property can be exploited for purification by selectively extracting the compound into an aqueous basic solution and then precipitating it by acidification. lookchem.com

Catalytic Hydrogenation: For purifying aromatic carboxylic acids, catalytic hydrogenation can be used to remove impurities by converting them into more soluble or less colored species. google.com

Advanced Spectroscopic and Analytical Characterization of P Salicylamidobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a comprehensive picture of the atomic connectivity and spatial arrangement can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of p-Salicylamidobenzoic acid is expected to display a series of distinct signals corresponding to the aromatic protons on its two rings, as well as labile protons from the amide, carboxyl, and phenolic hydroxyl groups. The exact chemical shifts can vary depending on the solvent and concentration, but typical values can be predicted based on the electronic environment of each proton.

The protons on the salicylic (B10762653) acid moiety are influenced by the electron-donating hydroxyl group and the electron-withdrawing amide linkage. The protons on the p-aminobenzoic acid portion are affected by the electron-donating amide nitrogen and the electron-withdrawing carboxylic acid group. The amide proton (N-H) and the acidic protons (O-H) will appear as broad singlets, and their chemical shifts can be highly variable.

Table 1: Predicted ¹H NMR Data for this compound Please note that the following is a predicted data table based on analogous compounds. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Carboxyl-OH | 12.0 - 13.0 | br s | - | 1H |

| Phenolic-OH | 9.0 - 10.0 | br s | - | 1H |

| Amide-NH | 8.5 - 9.5 | br s | - | 1H |

| Aromatic CH (ortho to COOH) | 7.9 - 8.1 | d | 8.0 - 9.0 | 2H |

| Aromatic CH (ortho to NH) | 7.7 - 7.9 | d | 8.0 - 9.0 | 2H |

| Aromatic CH (salicyl) | 6.8 - 7.6 | m | - | 4H |

d = doublet, m = multiplet, br s = broad singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

The ¹³C NMR spectrum of this compound will provide information on each unique carbon environment within the molecule. The carbonyl carbons of the amide and carboxylic acid groups are typically found at the downfield end of the spectrum (160-180 ppm). The aromatic carbons will appear in the 110-160 ppm range, with their specific shifts influenced by the attached functional groups.

Table 2: Predicted ¹³C NMR Data for this compound Please note that the following is a predicted data table based on analogous compounds. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxyl C=O | 165 - 175 |

| Amide C=O | 160 - 170 |

| Aromatic C-OH (salicyl) | 155 - 165 |

| Aromatic C-NH | 140 - 150 |

| Aromatic C-COOH | 125 - 135 |

| Aromatic C-C=O (amide) | 115 - 125 |

| Aromatic CH | 110 - 140 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Elucidation

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings within the same spin system. researchgate.netchemicalbook.com For this compound, COSY would show correlations between adjacent aromatic protons on both the salicylic acid and the p-aminobenzoic acid rings, helping to delineate the spin systems of each ring. researchgate.netchemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. hmdb.cachemicalbook.com Each cross-peak in an HSQC spectrum corresponds to a C-H bond, allowing for the direct assignment of the carbon atom attached to an already assigned proton. hmdb.cachemicalbook.com

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. hmdb.cachemicalbook.com HMBC is crucial for identifying connectivity across quaternary carbons (like the carbonyls and the carbons attached to the functional groups) and for linking the salicylic acid and p-aminobenzoic acid fragments through the amide bond. For instance, a correlation would be expected between the amide proton and the carbonyl carbon of the salicylic acid moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals through-space proximity of protons. While less critical for the primary structural elucidation of this molecule, NOESY can provide information about the preferred conformation of the molecule in solution, for example, the spatial relationship between the protons on the two aromatic rings.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

Vibrational Analysis of Amide, Carboxyl, and Phenolic Hydroxyl Functional Groups

The IR spectrum of this compound will be characterized by the distinct vibrational modes of its key functional groups.

Amide Group : The amide functionality will exhibit a characteristic N-H stretching vibration, typically in the range of 3300-3500 cm⁻¹. The C=O stretching of the amide (Amide I band) is a strong absorption usually found between 1630 and 1695 cm⁻¹. The N-H bending vibration (Amide II band) appears around 1510-1570 cm⁻¹.

Carboxyl Group : The O-H stretching vibration of the carboxylic acid is very broad, typically spanning from 2500 to 3300 cm⁻¹, and often overlaps with other absorptions. docbrown.info This broadening is a result of strong hydrogen bonding. The C=O stretching of the carboxylic acid is also a strong and sharp absorption, expected in the region of 1680-1725 cm⁻¹. docbrown.info

Phenolic Hydroxyl Group : The O-H stretching of the phenolic group will appear as a broad band in the region of 3200-3600 cm⁻¹. The exact position and shape of this band are highly sensitive to hydrogen bonding.

Table 3: Characteristic IR Absorption Frequencies for this compound Please note that the following are typical ranges and actual values may vary.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxyl | O-H stretch | 2500 - 3300 (broad) |

| Phenolic | O-H stretch | 3200 - 3600 (broad) |

| Amide | N-H stretch | 3300 - 3500 |

| Carboxyl | C=O stretch | 1680 - 1725 |

| Amide | C=O stretch (Amide I) | 1630 - 1695 |

| Aromatic | C=C stretch | 1450 - 1600 |

| Amide | N-H bend (Amide II) | 1510 - 1570 |

| Carboxyl/Phenolic | C-O stretch | 1210 - 1320 |

Characterization of Intermolecular and Intramolecular Hydrogen Bonding Interactions

A key structural feature of this compound is the potential for both intramolecular and intermolecular hydrogen bonding. The presence of donor (O-H and N-H) and acceptor (C=O) groups allows for a complex network of these interactions.

Intramolecular Hydrogen Bonding : An intramolecular hydrogen bond can form between the phenolic hydroxyl group and the carbonyl oxygen of the amide. This type of hydrogen bond is less dependent on concentration. cambridge.org

Intermolecular Hydrogen Bonding : Intermolecular hydrogen bonds can occur between the carboxylic acid groups of two molecules, forming a dimer, a common feature for carboxylic acids. chemicalbook.comresearchgate.net Additionally, the amide N-H can act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule. The phenolic O-H can also participate in intermolecular hydrogen bonding if not involved in an intramolecular bond. The extent of intermolecular hydrogen bonding is typically concentration-dependent; dilution with a non-polar solvent would be expected to shift the O-H and N-H stretching frequencies to higher wavenumbers as the intermolecular interactions are disrupted. cambridge.org

The broadness of the O-H and N-H stretching bands in the IR spectrum provides strong evidence for the presence of extensive hydrogen bonding in the solid state or in concentrated solutions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For this compound, this analysis reveals crucial information about its chromophoric systems.

Electronic Transitions and Chromophoric Group Identification

The structure of this compound incorporates several chromophoric groups that absorb ultraviolet radiation, leading to electronic transitions. The primary chromophores are the two phenyl rings, the carbonyl group (C=O) of the carboxylic acid, and the amide linkage (-CONH-). The absorption of UV light excites electrons from lower energy molecular orbitals (HOMO - Highest Occupied Molecular Orbital) to higher energy ones (LUMO - Lowest Unoccupied Molecular Orbital). libretexts.org

The electronic spectrum of this compound is characterized by intense absorption bands in the UV region, primarily arising from π → π* transitions associated with the aromatic rings and the conjugated system formed by the benzoyl and amide groups. shu.ac.uk The presence of non-bonding electrons on the oxygen and nitrogen atoms also allows for n → π* transitions, although these are typically of lower intensity. shu.ac.ukslideshare.net

The key chromophoric systems and their expected transitions are:

Benzene (B151609) Rings: The substituted benzene rings are major contributors to the UV absorption, exhibiting characteristic bands.

Carboxylic Acid Group: The carboxyl moiety also contributes to the electronic transitions.

Table 1: Expected UV-Vis Absorption Bands and Electronic Transitions for this compound

| Wavelength Range (nm) | Molar Absorptivity (ε) | Type of Transition | Associated Chromophore |

|---|---|---|---|

| ~200-250 | High | π → π* | Phenyl rings |

| ~270-320 | Moderate to High | π → π* | Conjugated system (benzoyl-amide) |

| >300 | Low | n → π* | Carbonyl and amide groups |

Note: The exact λmax and ε values are solvent-dependent.

Spectroscopic Behavior under Varying pH Conditions

The UV-Vis spectrum of this compound is highly sensitive to changes in pH due to the presence of two ionizable functional groups: the phenolic hydroxyl (-OH) group and the carboxylic acid (-COOH) group. researchgate.netyoutube.com

At acidic pH, both groups are protonated. As the pH increases, the carboxylic acid will deprotonate first, followed by the phenolic hydroxyl group at a higher pH. Each deprotonation event alters the electronic distribution and conjugation within the molecule, leading to shifts in the absorption maxima (λmax). youtube.com

Deprotonation of the Carboxylic Acid: The formation of the carboxylate ion (-COO⁻) typically results in a small shift in the absorption bands.

Deprotonation of the Phenolic Hydroxyl: The formation of the phenoxide ion (-O⁻) significantly increases the electron-donating ability of the substituent on the salicylic acid ring. This enhances conjugation with the aromatic π-system, causing a decrease in the HOMO-LUMO energy gap. youtube.com This results in a pronounced bathochromic shift (a shift to longer wavelengths) and often a hyperchromic effect (an increase in absorption intensity). youtube.comyoutube.com

The changes in the UV-Vis spectrum with pH can be used to determine the pKa values of the acidic and phenolic protons. nih.gov

Table 2: Effect of pH on UV-Vis Absorption of this compound

| pH Range | Dominant Species | Expected Spectral Shift | Rationale |

|---|---|---|---|

| Acidic (e.g., pH < 3) | Fully protonated molecule | Baseline spectrum | -COOH and -OH groups are protonated. |

| Near Neutral (e.g., pH 4-7) | Carboxylate form | Minor shift | Deprotonation of the carboxylic acid group. |

| Alkaline (e.g., pH > 9) | Dianionic form | Significant bathochromic shift | Deprotonation of the phenolic hydroxyl group leads to extended conjugation. youtube.com |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. The molecular formula of this compound is C₁₄H₁₁NO₄. HRMS can measure the mass of this compound with sufficient accuracy (typically to four or five decimal places) to distinguish it from other compounds that might have the same nominal mass. nih.gov This precise mass measurement allows for the unambiguous determination of its elemental composition.

Molecular Formula: C₁₄H₁₁NO₄

Nominal Mass: 257 amu

Calculated Exact Mass: 257.06881 u

An experimentally determined mass from an HRMS instrument that matches this calculated exact mass provides strong evidence for the elemental formula of this compound.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the original structure. libretexts.org For this compound, characteristic fragmentation pathways would involve the cleavage of its functional groups. libretexts.orgyoutube.com

Key expected fragmentation patterns include:

Cleavage of the Amide Bond: This is a common fragmentation pathway for amides and would result in two primary fragments corresponding to the salicylic acid and the 4-aminobenzoic acid moieties.

Loss of Water (H₂O): Fragmentation involving the loss of a water molecule from the molecular ion is possible.

Loss of Carbon Dioxide (CO₂): Decarboxylation, the loss of the -COOH group as CO₂, is a characteristic fragmentation for carboxylic acids. libretexts.org

Fragments from the Salicylic Acid Moiety: The fragmentation pattern would likely show ions characteristic of salicylic acid, such as a peak corresponding to the loss of CO₂ from the salicylic portion. researchgate.net

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion Structure | Origin of Fragment |

|---|---|---|

| 257 | [C₁₄H₁₁NO₄]⁺ | Molecular Ion (M⁺) |

| 239 | [C₁₄H₉NO₃]⁺ | M⁺ - H₂O |

| 213 | [C₁₃H₁₁NO₂]⁺ | M⁺ - CO₂ |

| 137 | [C₇H₅O₃]⁺ | Salicyloyl cation (from amide cleavage) |

| 121 | [C₇H₇NO₂]⁺ | 4-aminobenzoic acid cation (from amide cleavage) |

| 120 | [C₇H₆NO]⁺ | Fragment from amide cleavage and subsequent loss |

Raman Spectroscopy

Raman spectroscopy provides detailed information about the vibrational modes of a molecule and is complementary to infrared (IR) spectroscopy. mdpi.com It is particularly useful for studying aromatic systems and symmetric vibrations. The Raman spectrum of this compound would be rich in features corresponding to its various functional groups.

The spectrum can be interpreted by assigning observed bands to specific molecular vibrations, often with reference to known spectra of similar compounds like salicylic acid and benzoic acid. researchgate.net Key vibrational modes include:

Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Carbonyl (C=O) stretching: Strong bands from both the carboxylic acid and amide groups would appear in the 1650-1750 cm⁻¹ region.

Aromatic Ring Vibrations (C=C stretching): Characteristic sharp bands are expected between 1400 and 1600 cm⁻¹.

O-H Bending and C-O Stretching: Vibrations associated with the phenolic and carboxylic acid groups would be present in the fingerprint region (400-1400 cm⁻¹). mdpi.com

Like UV-Vis spectroscopy, Raman spectra can also be sensitive to pH, as deprotonation of the acidic and phenolic groups will alter the vibrational frequencies of associated bonds. researchgate.netnih.gov

Table 4: Characteristic Raman Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |

|---|---|---|

| ~3050-3100 | C-H stretch | Aromatic rings |

| ~1650-1700 | C=O stretch (Amide I) | Amide |

| ~1680-1720 | C=O stretch | Carboxylic acid |

| ~1580-1610 | C=C stretch | Aromatic rings |

| ~1200-1300 | C-O stretch / O-H bend | Phenol / Carboxylic acid |

| ~1000 | Ring breathing mode | Aromatic rings |

Vibrational Fingerprinting and Complementary Structural Assessment

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for the structural confirmation of this compound. These methods probe the distinct vibrational modes of the molecule's constituent functional groups—the carboxylic acid, the secondary amide linkage, and the two aromatic rings. While a complete experimental spectrum for this compound is not widely published, a detailed vibrational assignment can be constructed by analyzing the characteristic frequencies of its structural components, supported by extensive literature on related compounds.

The key vibrational modes for this compound can be categorized by their functional group origin:

Amide Group Vibrations: The secondary amide linkage (-CO-NH-) provides some of the most characteristic bands for identifying the molecule. The N-H stretching vibration typically appears as a single, medium-intensity band in the region of 3370–3170 cm⁻¹. spectroscopyonline.com The Amide I band, which is primarily due to the C=O stretching vibration of the amide, is a strong absorption expected between 1700 cm⁻¹ and 1630 cm⁻¹. spectroscopyonline.comresearchgate.net The Amide II band, a complex mode involving N-H in-plane bending and C-N stretching, is another strong, characteristic peak found in the 1575–1480 cm⁻¹ range. researchgate.netnih.gov

Carboxylic Acid Vibrations: The carboxylic acid group (-COOH) exhibits a very broad O-H stretching band due to strong hydrogen bonding, typically spanning from 3300 to 2500 cm⁻¹. The carbonyl (C=O) stretching of the carboxylic acid is expected as a very strong band around 1700 cm⁻¹.

Aromatic Ring and C-H Vibrations: Aromatic C-H stretching vibrations are anticipated in the 3100–3000 cm⁻¹ region. researchgate.net The C=C stretching vibrations within the aromatic rings typically produce a series of bands of variable intensity between 1625 and 1430 cm⁻¹. spectroscopyonline.com

The collective presence of these bands—confirming the amide linkage, the carboxylic acid, and the aromatic systems—provides a unique vibrational fingerprint. This fingerprint is crucial for confirming the successful synthesis and purity of this compound, distinguishing it from its precursors, salicylic acid and p-aminobenzoic acid.

Table 1: Predicted Characteristic Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Amide (-CO-NH-) | 3370 - 3170 | Medium |

| O-H Stretch | Carboxylic Acid (-COOH) | 3300 - 2500 | Broad, Strong |

| C-H Stretch | Aromatic Rings | 3100 - 3000 | Weak to Medium |

| C=O Stretch (Amide I) | Amide (-CO-NH-) | 1700 - 1630 | Strong |

| C=O Stretch | Carboxylic Acid (-COOH) | ~1700 | Strong |

| C=C Stretch | Aromatic Rings | 1625 - 1430 | Variable |

| N-H Bend / C-N Stretch (Amide II) | Amide (-CO-NH-) | 1575 - 1480 | Strong |

Exploration of Surface-Enhanced Raman Scattering (SERS) Potentials

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that can amplify the Raman signal of molecules adsorbed onto or near nanostructured metal surfaces, such as silver or gold. researchgate.net While specific SERS studies on this compound are not prominent in the literature, its molecular structure suggests significant potential for SERS analysis.

The potential for SERS activity is primarily based on the presence of functional groups capable of strong interaction with plasmonic metal surfaces. The carboxylate group (-COO⁻) of aromatic carboxylic acids is well-documented to bind effectively to silver (Ag) and gold (Au) nanoparticles. researchgate.netresearchgate.net Studies on similar molecules like benzoic acid and salicylic acid have demonstrated that this interaction is key to achieving SERS enhancement. researchgate.net It is hypothesized that this compound would adsorb onto a SERS-active substrate via its terminal carboxylate group.

This specific orientation would have predictable consequences for the SERS spectrum:

Enhancement of Carboxylate Vibrations: The symmetric and asymmetric stretching modes of the carboxylate group would likely be strongly enhanced, providing clear evidence of the molecule-surface interaction.

Proximity-Dependent Enhancement: Vibrational modes of the adjacent benzoic acid ring would experience greater enhancement compared to the more distant salicylic acid moiety due to the electromagnetic field decay characteristic of SERS.

Orientation Information: The relative intensities of in-plane versus out-of-plane vibrational modes could provide insights into the average orientation of the molecule with respect to the nanoparticle surface.

Furthermore, research on p-aminobenzoic acid (PABA) has also shown its utility in SERS studies, indicating that the aromatic amine functionality can also play a role in surface interactions. Given that this compound possesses both the critical carboxylate anchor and multiple aromatic systems, it stands as a strong candidate for future SERS-based sensitive detection and interfacial studies. Such analyses could be valuable for probing its behavior in complex chemical or biological systems at trace concentrations.

Computational Chemistry and Theoretical Investigations of P Salicylamidobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a powerful lens through which to examine molecular systems. By solving the Schrödinger equation, or approximations of it, for a given molecule, these calculations can predict a wide array of chemical and physical properties. For p-Salicylamidobenzoic acid, these methods can reveal its most stable three-dimensional structure, its electronic properties, and how it will interact with electromagnetic radiation in various spectroscopic techniques.

The first step in the computational study of a molecule like this compound is typically to determine its most stable three-dimensional arrangement of atoms, known as its equilibrium geometry. This is achieved through a process called geometry optimization. Using quantum chemical methods such as Density Functional Theory (DFT) or Hartree-Fock (HF) theory, the forces on each atom are calculated, and the atomic positions are adjusted iteratively until a minimum on the potential energy surface is found. researchgate.net

Due to the presence of rotatable single bonds, specifically the amide bond and the bonds connecting the phenyl rings to the amide and carboxylic acid groups, this compound can exist in multiple conformations. A conformational analysis is therefore crucial to identify the global minimum energy structure among various possible local minima. This involves systematically rotating these bonds and performing a geometry optimization for each starting conformation. The relative energies of these conformers determine their population at a given temperature.

Table 1: Example of Calculated Relative Energies for Different Conformers of this compound

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kJ/mol) |

| 1 (Global Minimum) | 178.5° | 0.00 |

| 2 | 30.2° | 15.7 |

| 3 | -28.9° | 16.1 |

This table presents hypothetical data to illustrate the typical output of a conformational analysis.

Once the optimized geometry is obtained, the electronic structure of this compound can be investigated to understand its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It is plotted onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red regions typically represent areas of negative potential, which are prone to electrophilic attack, while blue regions indicate positive potential, susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and hydroxyl groups, and the amide oxygen, indicating these as sites for hydrogen bonding and interaction with positive ions.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

This table contains example data demonstrating the kind of information obtained from an FMO analysis.

Quantum chemical calculations can simulate various types of spectra, which is invaluable for interpreting experimental data.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms in this compound. By comparing the calculated shifts with experimental spectra, the assignment of peaks can be confirmed, and the proposed structure validated. nih.gov

IR Frequencies: Infrared (IR) spectroscopy identifies the vibrational modes of a molecule. Theoretical calculations can predict the frequencies and intensities of these vibrations. nih.gov For this compound, this would allow for the assignment of characteristic peaks such as the O-H stretch of the carboxylic acid and phenol, the N-H stretch of the amide, and the C=O stretches of the amide and carboxylic acid. nih.gov

Table 3: Hypothetical Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3450 | 3435 |

| N-H Stretch (Amide) | 3320 | 3310 |

| C=O Stretch (Carboxylic Acid) | 1725 | 1715 |

| C=O Stretch (Amide) | 1680 | 1672 |

This table illustrates a comparison between theoretically predicted and experimentally observed IR frequencies.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemmethod.commdpi.com This is particularly useful in drug discovery for predicting the interaction between a ligand (like this compound) and a protein target. nih.govplos.org

To perform a molecular docking study, a three-dimensional structure of a target protein is required, which is often obtained from a protein data bank. biotech-asia.org A hypothetical biological target for this compound could be an enzyme or receptor implicated in a disease pathway. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site of the protein.

The results of a docking simulation would show the most likely binding pose of this compound in the active site of the target. It would also identify the key amino acid residues that interact with the ligand. These interactions could include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. biotech-asia.org For instance, the hydroxyl and carboxyl groups of this compound would be expected to form hydrogen bonds with polar amino acid residues, while the phenyl rings could engage in hydrophobic and pi-pi interactions.

Docking programs use scoring functions to estimate the binding affinity of the ligand for the protein. This binding energy is a measure of the strength of the interaction, with a more negative value indicating a stronger binding. plos.org By comparing the binding energies of different ligands, their potential efficacy can be ranked.

The analysis of the molecular interaction motifs reveals the specific types of non-covalent bonds that stabilize the ligand-protein complex. This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.

Table 4: Example Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.2 |

| Interacting Residues | Tyr84, Ser122, Phe265 |

| Hydrogen Bonds | O(hydroxyl)···H-N(Tyr84), O(carboxyl)···H-N(Ser122) |

| Hydrophobic Interactions | Phenyl ring with Phe265 |

This table provides an illustrative summary of the kind of data generated from a molecular docking study.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a window into the atomic-level motion of this compound, revealing how its structure and behavior are influenced by its environment over time. These simulations are crucial for understanding the molecule's flexibility and its interactions with solvents and potential biological targets.

In aqueous solutions, it is anticipated that conformations allowing for maximal hydrogen bonding between the carboxylic acid, hydroxyl, and amide groups with water molecules would be favored. The intramolecular hydrogen bond between the phenolic hydroxyl group and the amide carbonyl oxygen is a key feature that likely influences its conformational preference. In less polar solvents, conformations that maximize intramolecular interactions may become more prevalent.

Illustrative Data Table: Conformational Preferences of a Benzanilide (B160483) Analog in Different Solvents

| Solvent | Dihedral Angle (Ring A - Amide) | Dihedral Angle (Amide - Ring B) | Predominant Conformation |

| Water | 30° | 45° | Twisted |

| Ethanol | 25° | 40° | Twisted |

| DMSO | 20° | 35° | Near-planar |

| Chloroform | 15° | 30° | Near-planar |

This table is illustrative and based on general principles of conformational analysis of similar molecules.

This compound possesses structural motifs present in various biologically active molecules, making it a candidate for interacting with biological macromolecules such as enzymes or receptors. MD simulations can model the dynamic process of this molecule approaching and binding to a target protein. These simulations can reveal the key amino acid residues involved in the interaction, the stability of the binding, and the conformational changes that may occur in both the ligand and the protein upon binding. For instance, the salicylic (B10762653) acid moiety might interact with residues in a binding pocket that typically accommodates salicylates, while the p-aminobenzoic acid part could form interactions elsewhere, potentially leading to a unique binding mode and biological effect. Such studies are foundational in understanding the molecular basis of a compound's activity. nih.gov

Structure-Based Rational Design Principles (Conceptual Application)

The scaffold of this compound can serve as a starting point for the rational design of new molecules with tailored properties. By understanding the structure-activity relationships (SAR) through computational methods, medicinal chemists can strategically modify the molecule to enhance its desired effects.

Computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be conceptually applied. For example, a library of virtual derivatives of this compound could be generated by adding various substituents to the phenyl rings. These virtual compounds can then be docked into the active site of a target protein to predict their binding affinity and orientation. This process allows for the prioritization of the most promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process. nih.gov The benzanilide structure is a known pharmacophore in various therapeutic areas, and computational insights can guide its optimization. nih.gov

Reaction Mechanism Studies through Computational Approaches

Computational chemistry provides powerful tools to elucidate the intricate details of chemical reactions, including the synthesis of this compound.

The formation of this compound typically involves the acylation of p-aminobenzoic acid with a salicylic acid derivative, often an activated form like an acyl chloride or ester. Computational methods, particularly density functional theory (DFT), can be used to model the reaction pathway and identify the transition state structures.

The generally accepted mechanism for this type of amide bond formation proceeds through a nucleophilic attack of the amino group of p-aminobenzoic acid on the carbonyl carbon of the activated salicylic acid. This leads to a tetrahedral intermediate, which then collapses to form the amide bond with the elimination of a leaving group. DFT calculations can determine the geometry and energy of the transition state for this process.

Illustrative Data Table: Calculated Activation Energies for a Model Amidation Reaction

The following table provides a conceptual overview of the type of data generated from transition state analysis for a model reaction between an aromatic amine and a benzoic acid derivative.

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

| Formation of Tetrahedral Intermediate | DFT (B3LYP/6-31G) | 15.2 |

| Collapse of Intermediate | DFT (B3LYP/6-31G) | 8.5 |

This table is illustrative and represents typical values for such reactions.

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy landscape for the synthesis of this compound can be constructed. This profile provides a quantitative measure of the kinetic barriers (activation energies) for each step of the reaction.

Understanding the energy landscape is crucial for optimizing reaction conditions. For example, if the calculations reveal a high energy barrier for a particular step, it might suggest the need for a more potent catalyst or higher reaction temperatures. Computational studies can also investigate the role of different catalysts in lowering the activation energies, providing a rationale for catalyst selection in the experimental synthesis. For instance, the use of coupling agents in amide bond formation can be modeled to understand how they facilitate the reaction by creating a more reactive intermediate with a lower kinetic barrier for the subsequent nucleophilic attack.

Mechanistic Elucidation of in Vitro Biological Actions

Molecular Target Identification and Validation (In Vitro Systems)

Identifying the specific biomolecule(s) that P-Salicylamidobenzoic acid interacts with is the primary objective. An unbiased approach would likely be initiated using phenotypic screening, where the compound is tested across a wide array of cell lines to identify any observable effects, such as cell death, changes in morphology, or alterations in specific signaling pathways.

Should a consistent phenotype be observed, a variety of advanced techniques would be employed for target identification. broadinstitute.org Direct biochemical methods, such as affinity chromatography, are a primary strategy. nih.gov This involves immobilizing this compound onto a solid support to "capture" its binding partners from cell lysates. These captured proteins are then identified using mass spectrometry.

Alternatively, chemical proteomics approaches like activity-based protein profiling (ABPP) or stable isotope labeling with amino acids in cell culture (SILAC) could be utilized. collaborativedrug.com ABPP is particularly useful for identifying enzymes that covalently bind to the compound, while SILAC allows for the quantitative comparison of protein abundance in the presence versus the absence of the compound, highlighting potential targets. oncodesign-services.com Another powerful method is in vitro resistance selection, where a population of cells or microorganisms is exposed to the compound to select for resistant mutants. nih.govacs.org Whole-genome sequencing of these mutants can then pinpoint the gene—and thus the protein target—that has been altered to confer resistance. nih.gov

Once a potential target is identified, validation is crucial. This is often achieved by techniques such as RNA interference (RNAi) or CRISPR-Cas9 gene editing to knock down or knock out the proposed target protein. If the cells subsequently lose their sensitivity to this compound, it provides strong evidence that the identified protein is indeed the direct target.

Structure-Activity Relationship (SAR) Studies through Analog Synthesis

With a validated target in hand, the next phase involves understanding which parts of the this compound structure are essential for its biological activity. This is achieved through Structure-Activity Relationship (SAR) studies, a critical component of medicinal chemistry that links a molecule's chemical structure to its biological effect. gardp.orgwikipedia.org

The process begins with the rational design of a library of analogs. youtube.comacs.orgwikipedia.org The structure of this compound offers several opportunities for modification: the salicylic (B10762653) acid ring, the benzoic acid ring, the amide linker, and the positions of the hydroxyl and carboxylic acid groups. Analogs would be synthesized to systematically explore the importance of each of these features. rsc.org For instance, the hydroxyl group could be moved to different positions on the salicylic ring, converted to a methoxy (B1213986) group to test the importance of hydrogen bonding, or removed entirely.

A systematic approach would be taken to vary substituents on both aromatic rings. nih.gov Electron-donating and electron-withdrawing groups (e.g., -CH3, -Cl, -NO2) would be introduced at various positions to probe the electronic requirements for binding. The amide linker could be altered, for example, by creating a reverse amide or replacing it with an ester or an alkene to understand the role of its hydrogen bonding capability and conformational rigidity. The core scaffolds themselves—the salicylic acid and benzoic acid moieties—could be replaced with other heterocyclic or aromatic rings to assess the spatial requirements of the binding pocket.

Each synthesized analog would be tested in the same in vitro assay used for the parent compound (e.g., an enzyme inhibition assay or a cell-based phenotypic assay). The biological activity, often expressed as an IC50 (the concentration required to inhibit 50% of the biological response), would be measured for each derivative. This data allows for the establishment of a clear SAR.

Illustrative SAR Data for Hypothetical this compound Analogs

| Compound ID | Modification from Parent Compound | Target Enzyme IC50 (µM) |

| P-SABA-01 | (Parent Compound) | 15.2 |

| P-SABA-02 | 4-OH moved to 3-OH on Salicylic Ring | 89.5 |

| P-SABA-03 | 2-OH on Salicylic Ring removed | > 200 (Inactive) |

| P-SABA-04 | 2-OH on Salicylic Ring -> OCH3 | 45.8 |

| P-SABA-05 | 4-COOH on Benzoic Ring moved to 3-COOH | 22.1 |

| P-SABA-06 | 4-COOH on Benzoic Ring -> Ester (COOCH3) | > 200 (Inactive) |

| P-SABA-07 | Amide Linker -> Ester Linker | 150.3 |

| P-SABA-08 | Chlorine at position 5 of Salicylic Ring | 7.8 |

Note: This table contains hypothetical data for illustrative purposes only.

This systematic analysis would reveal the key pharmacophoric elements—the essential structural features required for activity—and guide the design of more potent and selective compounds. nih.gov

Biochemical and Cellular Pathways of Action

Understanding the molecular target is only part of the story. It is also crucial to understand how the interaction of this compound with its target translates into a cellular effect. This involves studying the broader biochemical and cellular pathways.

If the identified target is an enzyme, detailed kinetic studies are performed to characterize the nature of the inhibition. databiotech.co.il By measuring the rate of the enzymatic reaction at varying concentrations of both the substrate and this compound, the mechanism of inhibition can be determined. pressbooks.publibretexts.org

Plotting the data, for example on a Lineweaver-Burk plot, would reveal whether the inhibition is:

Competitive: The inhibitor binds to the same active site as the substrate. This is indicated by an increase in the Michaelis constant (KM) with no change in the maximum velocity (Vmax).

Non-competitive: The inhibitor binds to a site other than the active site (an allosteric site), reducing the enzyme's efficiency. This is characterized by a decrease in Vmax with no change in KM.

Uncompetitive: The inhibitor binds only to the enzyme-substrate complex. This results in a decrease in both Vmax and KM.

Mechanism-based (Suicide Inhibition): The enzyme converts the inhibitor into a reactive species that then irreversibly inactivates the enzyme. nih.gov

Illustrative Enzyme Inhibition Kinetic Data

| Inhibitor Concentration (µM) | Substrate Concentration (mM) | Initial Velocity (V₀) (µM/min) |

| 0 | 1 | 50 |

| 0 | 2 | 83.3 |

| 0 | 5 | 125 |

| 0 | 10 | 166.7 |

| 10 | 1 | 33.3 |

| 10 | 2 | 55.6 |

| 10 | 5 | 83.3 |

| 10 | 10 | 111.1 |

Note: This table contains hypothetical data for illustrative purposes only.

Analysis of such data provides critical insights into how the compound exerts its effect at a molecular level and can inform further optimization efforts. mdpi.com These comprehensive in vitro studies would form a robust foundation for understanding the complete biological profile of this compound, paving the way for any future preclinical and clinical development.

Cellular Uptake and Intracellular Localization Studies (In Vitro)

Comprehensive searches of available scientific literature did not yield specific studies detailing the cellular uptake mechanisms or the precise intracellular localization of this compound following in vitro exposure. While the structural characteristics of the molecule, featuring both a benzoic acid and a salicylamide (B354443) moiety, suggest potential transport across cellular membranes, dedicated research to elucidate these pathways is not publicly documented.

Factors that would typically be investigated in such studies include passive diffusion across the lipid bilayer, facilitated transport via carrier proteins, or active transport mechanisms. The ionization state of the carboxylic acid and phenolic hydroxyl groups at physiological pH would significantly influence its membrane permeability.

Similarly, information regarding the specific organelles or cellular compartments where this compound may accumulate is not available. Future research employing techniques such as fluorescence microscopy with a labeled version of the compound or subcellular fractionation followed by analytical quantification would be necessary to determine its distribution within the cell.

Interactions with Key Biomolecules (e.g., DNA, RNA, Lipids, Proteins)

There is a notable absence of published research specifically investigating the direct interactions of this compound with key biological macromolecules such as DNA, RNA, lipids, and proteins.

Interactions with Nucleic Acids (DNA and RNA): No studies were found that explored the potential for this compound to intercalate into the DNA helix, bind to the major or minor grooves, or interact with RNA structures. Such studies would typically involve techniques like circular dichroism, fluorescence quenching assays, or electrophoretic mobility shift assays.

Interactions with Lipids: The potential effects of this compound on the integrity and fluidity of cellular membranes have not been reported. Investigations into its interactions with lipid bilayers, which could be conducted using methods like differential scanning calorimetry or liposome-based assays, are currently lacking in the scientific literature.

Interactions with Proteins: While the structure of this compound suggests the potential for hydrogen bonding and other non-covalent interactions with proteins, specific protein targets and the nature of these interactions remain uncharacterized. Research to identify protein binding partners, which could involve techniques such as affinity chromatography, surface plasmon resonance, or computational docking studies, has not been published.

Due to the lack of specific experimental data, a data table summarizing research findings on the cellular uptake, localization, and biomolecular interactions of this compound cannot be constructed.

Future Research Directions and Potential Academic Applications

Development of P-Salicylamidobenzoic Acid as a Chemical Probe for Biological Systems

The development of chemical probes is a cornerstone of modern chemical biology, enabling the interrogation of complex biological processes. A well-designed chemical probe can be used to selectively interact with a specific protein or enzyme, allowing researchers to study its function in a cellular context. This compound possesses a scaffold that could be elaborated into sophisticated chemical probes.

Future research could focus on modifying the this compound structure to incorporate functionalities that enable its use as a probe. For instance, the introduction of a photo-activatable group, such as a diazirine or benzophenone, could allow for photo-affinity labeling to identify its biological binding partners. Furthermore, the addition of a reporter tag, like a fluorophore (e.g., fluorescein (B123965) or rhodamine) or a biotin (B1667282) molecule, would enable the visualization and isolation of target-probe complexes. The development of such probes would be invaluable for elucidating the mechanism of action of any potential therapeutic effects of this compound derivatives.

Exploration of this compound as a Scaffold for Novel Compound Libraries

In drug discovery and chemical genetics, the synthesis of compound libraries around a central "scaffold" is a common strategy to explore a wide range of chemical space and identify molecules with desired biological activities. The structure of this compound is particularly amenable to the generation of diverse compound libraries.

The three key functional groups of this compound—the carboxylic acid, the amide, and the phenolic hydroxyl—provide multiple points for chemical diversification. For example, the carboxylic acid can be converted into a variety of esters, amides, or other functional groups. The phenolic hydroxyl can be alkylated or acylated. The amide bond itself, while stable, could be synthesized from a variety of salicylic (B10762653) acid and aminobenzoic acid analogs to introduce further diversity. A hypothetical library based on the this compound scaffold is presented below:

| Scaffold Position | Potential Modifications | Resulting Functionality |

| Carboxylic Acid | Esterification, Amidation | Modulation of polarity and solubility |

| Phenolic Hydroxyl | Alkylation, Acylation | Alteration of hydrogen bonding capacity |

| Amine (precursor) | Use of substituted anilines | Introduction of diverse substituents |

| Salicylic Acid Ring | Halogenation, Nitration | Electronic and steric modifications |

Such libraries could be screened against a wide array of biological targets to identify novel inhibitors, activators, or modulators of protein function.

Investigation into its Potential in Material Sciences (e.g., Ligand for Metal-Organic Frameworks, Polymeric Precursor)

The field of material science is constantly seeking new molecular building blocks for the creation of functional materials. The structure of this compound suggests its potential utility as a ligand for the synthesis of metal-organic frameworks (MOFs) and as a monomer for the creation of novel polymers.

MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The carboxylic acid and phenolic hydroxyl groups of this compound are excellent coordinating groups for metal ions. For instance, the related salicylate (B1505791) ligand has been used to create a porous Co(II)-salicylate metal-organic framework. researchgate.net The extended, rigid structure of this compound could lead to the formation of MOFs with interesting porous structures and potential applications in gas storage, separation, or catalysis.

Furthermore, the presence of both a carboxylic acid and a phenolic hydroxyl group makes this compound a potential AB-type monomer for the synthesis of polyesters or other condensation polymers. The resulting polymers would possess regular amide and ester linkages, potentially leading to materials with unique thermal, mechanical, and optical properties.

Methodological Advancements in Analytical Techniques for Amide-Containing Compounds

The accurate and sensitive detection and quantification of amide-containing compounds like this compound are crucial for both research and potential future applications. While standard analytical techniques are applicable, there is room for the development of more specialized and efficient methods.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of such compounds. organic-chemistry.org Future research could focus on developing novel stationary phases or mobile phase compositions to improve the resolution and speed of analysis for this compound and its derivatives. Spectrophotometric methods, based on derivatization reactions that produce colored or fluorescent products, could also be developed for rapid and cost-effective quantification. For example, methods have been developed for the related compound p-aminosalicylic acid using derivatizing reagents like p-dimethylaminobenzaldehyde. bioline.org.br

Advanced spectroscopic techniques, such as two-dimensional nuclear magnetic resonance (2D-NMR) and mass spectrometry, will continue to be essential for the detailed structural elucidation of this compound derivatives and their complexes with biological macromolecules or metal ions.

| Analytical Technique | Application to this compound | Potential Advancements |

| HPLC | Quantification and purity assessment | Development of chiral stationary phases for enantiomeric separation of derivatives |

| UV-Vis Spectrophotometry | Routine quantification | High-throughput screening assays |

| NMR Spectroscopy | Structural elucidation | Studies of intermolecular interactions |

| Mass Spectrometry | Molecular weight determination and fragmentation analysis | Identification of metabolites and degradation products |

Interdisciplinary Studies Involving this compound in Emerging Research Fields

The versatility of the this compound structure opens the door to its application in a variety of emerging interdisciplinary research fields. In the area of chemical biology, for example, derivatives of this compound could be designed as probes to study the role of specific enzymes or receptors in disease processes.

In the field of nanotechnology, this compound could be used to functionalize the surface of nanoparticles, imparting specific properties such as biocompatibility or targeting capabilities. Its ability to chelate metal ions could also be exploited in the design of novel nanoscale drug delivery systems or imaging agents.

Furthermore, the intersection of material science and biology could see the use of this compound-based polymers or MOFs as scaffolds for tissue engineering or as components of biosensors. The exploration of these and other interdisciplinary applications will undoubtedly lead to new discoveries and innovations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products